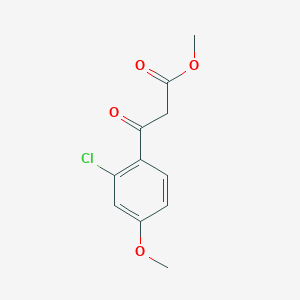![molecular formula C9H9BrN4O B13560507 [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the reaction of 3-amino-4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to yield the triazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The triazole ring is known to interact with various biological targets, making it a promising candidate for the development of new antibiotics and antifungal agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets in cells. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in cancer cells, this compound may inhibit key enzymes involved in cell division, thereby preventing the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used as a building block for liquid crystal oligomers and polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potentials and biological activities.
Uniqueness
What sets [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol apart from similar compounds is its unique combination of functional groups. The presence of both an amino group and a hydroxymethyl group on the triazole ring allows for a wide range of chemical modifications, making it a highly versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H9BrN4O |
|---|---|
Peso molecular |
269.10 g/mol |
Nombre IUPAC |
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H9BrN4O/c10-6-2-1-5(3-7(6)11)9-12-8(4-15)13-14-9/h1-3,15H,4,11H2,(H,12,13,14) |
Clave InChI |
LDRNFJOCODMEFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NNC(=N2)CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
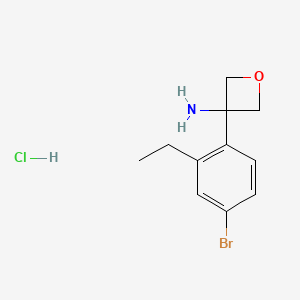
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
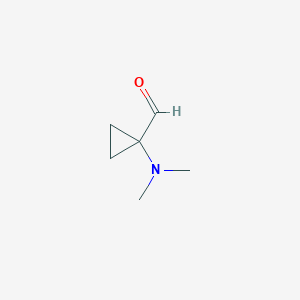
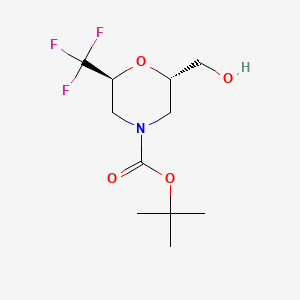
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
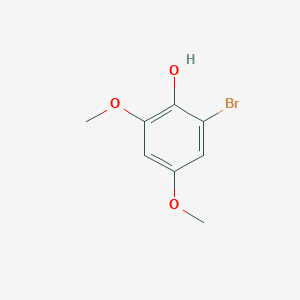
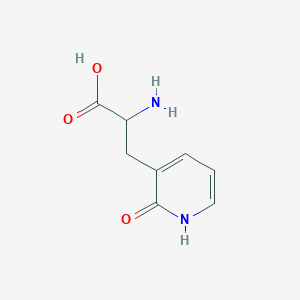
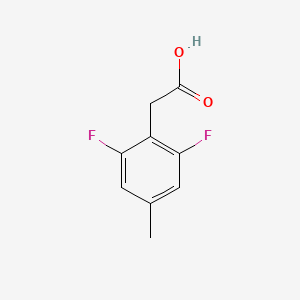
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)


